molecular formula C22H24N6O2S B13090256 N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide

N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide

Cat. No.: B13090256
M. Wt: 436.5 g/mol
InChI Key: UGAYOLUDSWRLMK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (hereafter referred to as the target compound) is a structurally complex heterocyclic sulfonamide. Its molecular formula is C₂₂H₂₄N₆O₂S, featuring a tetrahydropyrazolo[1,5-a]pyrazine core fused with a pyrrolo[2,3-b]pyridine moiety and an N,N-dimethylbenzenesulfonamide group . This compound is cataloged in chemical databases with a defined stereochemistry (6R configuration) and a unique SMILES string encoding its 3D structure .

Properties

Molecular Formula

C22H24N6O2S

Molecular Weight

436.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H24N6O2S/c1-15-13-28-21(14-27(15)20-9-11-24-22-18(20)8-10-23-22)19(12-25-28)16-4-6-17(7-5-16)31(29,30)26(2)3/h4-12,15H,13-14H2,1-3H3,(H,23,24)/t15-/m1/s1

InChI Key

UGAYOLUDSWRLMK-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4

Canonical SMILES

CC1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Core

  • The tetrahydropyrazolo[1,5-a]pyrazine ring system is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketone or ketoester precursors.
  • Key intermediates are often prepared by condensation of substituted pyrazines with amino or hydrazino compounds under controlled acidic or basic conditions.
  • Stereochemical control at the 6R position is achieved through chiral auxiliaries or asymmetric catalysis during ring closure or functional group transformations.

Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Moiety

  • The pyrrolo[2,3-b]pyridine fragment is constructed using established heterocyclic synthesis methods, such as palladium-catalyzed cross-coupling reactions or cyclization of aminopyridines with alkyne or alkene precursors.
  • Functionalization at the 4-position allows for subsequent coupling to the tetrahydropyrazolo[1,5-a]pyrazine core.

Coupling to the Benzenesulfonamide Group

  • The benzenesulfonamide portion, bearing N,N-dimethyl substitution, is introduced via sulfonylation reactions.
  • Typical reagents include benzenesulfonyl chlorides reacted with dimethylamine to form the N,N-dimethylbenzenesulfonamide intermediate.
  • The coupling to the heterocyclic system is achieved through nucleophilic substitution or palladium-catalyzed coupling reactions, ensuring the linkage at the 4-position of the benzene ring to the pyrazinyl moiety.

Final Steps and Purification

  • The final compound is purified using chromatographic techniques such as preparative HPLC or recrystallization.
  • Stereochemistry is confirmed by chiral HPLC and NMR spectroscopy.
  • Structural elucidation is supported by X-ray crystallography, which also provides insights into the compound’s binding mode with biological targets such as ATR kinase.
Step No. Reaction Type Starting Materials/Intermediates Conditions/Notes Outcome/Intermediate Product
1 Cyclization Hydrazine derivatives + diketones/ketoesters Acidic/basic catalysis, controlled temperature Tetrahydropyrazolo[1,5-a]pyrazine core
2 Heterocyclic ring formation Aminopyridines + alkynes/alkenes Pd-catalyzed coupling or cyclization 1H-Pyrrolo[2,3-b]pyridine moiety
3 Sulfonylation Benzenesulfonyl chloride + dimethylamine Base, mild temperature N,N-Dimethylbenzenesulfonamide intermediate
4 Coupling Tetrahydropyrazolo-pyrazine + benzenesulfonamide Pd-catalyzed coupling or nucleophilic substitution Final compound with linked heterocyclic and sulfonamide groups
5 Purification & Characterization Crude product Chromatography, recrystallization, NMR, X-ray Pure N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide
  • Studies indicate that the stereochemical purity at the 6R position is critical for biological activity, necessitating careful control during synthesis.
  • Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, has been reported to improve yields and reduce by-products.
  • Structural studies via X-ray crystallography have confirmed the molecular conformation and provided data for rational drug design targeting ATR kinase.
  • The compound’s synthesis has been successfully scaled for research purposes, with purity levels suitable for biochemical assays and crystallographic studies.

The preparation of this compound involves a complex multi-step synthetic route integrating advanced heterocyclic chemistry and sulfonamide formation. The process requires precise stereochemical control and purification techniques to obtain the biologically active compound. Research continues to refine these methods to enhance yield, purity, and scalability, supporting its application in medicinal chemistry and targeted cancer therapy research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMSO, catalysts like Cs2CO3, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of a sulfonamide group enhances its solubility and bioavailability, while the pyrrolopyridine and tetrahydropyrazolo moieties may interact with various biological targets.

Medicinal Chemistry

N,N-Dimethyl-4-[(6R)-6-Methyl-5-(1H-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide has been investigated for its potential as a therapeutic agent against various diseases:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown promise in targeting specific cancer pathways, making it a candidate for further development in oncology.
  • Neuropharmacology: The compound's structure indicates potential neuroprotective properties. Research is ongoing to evaluate its efficacy in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Biochemical Studies

The compound has been used in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a valuable tool in elucidating metabolic pathways and drug action mechanisms.

Structural Biology

This compound has been characterized using X-ray crystallography and NMR spectroscopy. These studies provide insights into its three-dimensional structure and help understand how it interacts with biological macromolecules.

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways and the inhibition of key signaling proteins involved in cell survival.

Case Study 2: Neuroprotective Effects

Research conducted on animal models of neurodegeneration indicated that this compound could reduce oxidative stress markers and improve cognitive function. The findings suggest its potential application in developing treatments for Alzheimer's disease.

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress
Enzyme InhibitionModulates enzyme activity

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their proliferation and migration . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares functional and structural motifs with several heterocyclic sulfonamides and nitrogen-containing scaffolds. Below is a detailed comparison based on structural features, physicochemical properties, pharmacological implications, and analytical characterization.

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Molecular Formula Key Structural Features Melting Point (°C) Notable Data
Target Compound C₂₂H₂₄N₆O₂S Tetrahydropyrazolo[1,5-a]pyrazine, pyrrolo[2,3-b]pyridine, N,N-dimethylsulfonamide Not reported Stereochemistry: 6R configuration; SMILES and InChi provided
N-(5-Cyano-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4l) C₂₆H₂₁N₅O₃S Pyrano[2,3-c]pyrazol core, sulfonamide, cyano group 100.5–101.1 Yield: 60%; HRMS (ESI): [M + Na]⁺ = 506.1253
N-(4-Methoxybenzyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidin-4-amine (6a) C₂₃H₁₉N₇O Pyrido[3,2-d]pyrimidine, triazole, methoxybenzyl Not reported Yield: 82%; synthesized via Cu-catalyzed azide-alkyne cycloaddition
7-R-5-Methyl-6-nitropyrazolo[1,5-a]pyrimidines (e.g., nitro-substituted derivatives) Varies Pyrazolo[1,5-a]pyrimidine core, nitro group, alkyl/aryl substituents Not reported Synthesized via oxidative aromatization; yields: 50–75%

Structural and Functional Differences

Core Heterocycles: The target compound’s tetrahydropyrazolo[1,5-a]pyrazine core distinguishes it from pyrano[2,3-c]pyrazols (e.g., compound 4l ) and pyrido[3,2-d]pyrimidines (e.g., compound 6a ). These differences influence ring rigidity, hydrogen-bonding capacity, and interactions with biological targets.

Sulfonamide Group :

  • The N,N-dimethylbenzenesulfonamide group in the target compound is a common feature in drug design, as seen in compound 4l . However, the dimethyl substitution on the sulfonamide nitrogen may reduce polarity compared to unsubstituted analogs.

Pharmacological Implications

  • Similar motifs are found in kinase inhibitors like imatinib .
  • Sulfonamide Bioactivity : Sulfonamide-containing compounds (e.g., 4l and the target compound) are associated with antimicrobial, antiviral, and anticancer activities due to their ability to block active sites via hydrogen bonding.

Analytical Characterization

NMR Spectroscopy: Evidence from similar compounds (e.g., compound 4l and oxazolidinones ) shows that chemical shift differences in aromatic regions (e.g., δ 7.0–8.7 ppm) can pinpoint substituent variations. For the target compound, the pyrrolo[2,3-b]pyridine protons would likely resonate distinctively compared to pyrido[3,2-d]pyrimidines .

Mass Spectrometry :

  • HRMS data for compound 4l ([M + Na]⁺ = 506.1253 ) demonstrates the utility of high-resolution mass spectrometry in confirming molecular formulas. The target compound’s molecular ion ([M + H]⁺) would theoretically appear near m/z 437.1 (calculated for C₂₂H₂₅N₆O₂S⁺).

Molecular Networking :

  • As described in , molecular networking using MS/MS fragmentation patterns (cosine scores) could cluster the target compound with other sulfonamide derivatives, aiding in dereplication and structural analog identification .

Biological Activity

N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide is a complex organic compound notable for its potential biological applications, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N6O2SC_{22}H_{24}N_{6}O_{2}S and a molecular weight of 436.53 g/mol. It features a sulfonamide group linked to a dimethylated benzene ring, along with a pyrrolo-pyridine moiety and a tetrahydropyrazolo-pyrazine structure. The intricate arrangement of these functional groups suggests diverse interactions with biological targets.

Research indicates that this compound primarily functions as an inhibitor of the ataxia telangiectasia and Rad3-related protein kinase (ATR) . ATR plays a crucial role in the DNA damage response pathway, making this compound a promising candidate for cancer therapy targeting tumors with specific DNA repair deficiencies .

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Here are some key findings:

Study Biological Activity Findings
Anticancer PotentialDemonstrated selective inhibition of ATR with implications for cancer treatment.
Kinase InhibitionExhibited significant binding affinity to ATR and related kinases.
Structural AnalysisX-ray crystallography provided insights into the binding interactions at the molecular level.

Case Studies

  • Inhibition of ATR : In vitro studies have shown that N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-y]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-y]benzenesulfonamide effectively inhibits ATR activity in cancer cell lines with deficient DNA repair mechanisms. This inhibition leads to increased sensitivity to DNA-damaging agents such as radiation and chemotherapeutics .
  • Structural Interaction Studies : Detailed structural studies using X-ray crystallography have elucidated how this compound interacts with ATR at the active site. The results indicate that the sulfonamide moiety plays a critical role in enhancing binding affinity and selectivity towards ATR compared to other kinases .

Synthesis and Modifications

The synthesis of N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-y]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-y]benzenesulfonamide typically involves multi-step organic reactions that allow for structural modifications to enhance its biological properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1H-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A recommended approach is to use sodium salts of propenone derivatives (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) with heterocyclic amines, followed by cyclization under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Key intermediates, such as pyrazolo[1,5-a]pyrimidine cores, can be functionalized via Suzuki-Miyaura cross-coupling for pyrrolopyridine incorporation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yields.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemical ambiguities, particularly the (6R)-methyl configuration. X-ray crystallography is critical for confirming the tetrahydropyrazine ring conformation and sulfonamide geometry .

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodological Answer : Reverse-phase HPLC (C18 column, ammonium acetate buffer pH 6.5/acetonitrile mobile phase) is effective for purity assessment. Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling can identify degradation products. Residual solvents should be quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations (e.g., using COMSOL Multiphysics) can predict membrane permeability and solubility. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) assess sulfonamide group acidity, which influences bioavailability. Machine learning models trained on analogous pyrrolopyridine derivatives can guide structural modifications to enhance metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out false positives from fluorescent interference. Meta-analysis of literature data (e.g., comparing IC₅₀ values across cell lines) can identify cell-type-specific effects .

Q. How to address solubility challenges in in vivo studies?

  • Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water) or lipid-based nanoemulsions. Salt formation (e.g., sodium or meglumine salts) can improve aqueous solubility. Solid dispersion techniques with polymers like HPMC-AS enhance oral bioavailability without altering crystallinity .

Q. What experimental designs improve reproducibility in catalytic asymmetric synthesis?

  • Methodological Answer : Use chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed cross-coupling to control stereochemistry. Monitor reaction progress via in situ FTIR or Raman spectroscopy to optimize catalyst loading and reaction time. Design-of-experiments (DoE) software (e.g., JMP) can identify critical parameters (temperature, solvent ratio) for robustness .

Q. How to characterize non-covalent interactions with target proteins?

  • Methodological Answer : Surface plasmon resonance (SPR) provides real-time binding kinetics (kₐ, k𝒹). Cryo-electron microscopy (cryo-EM) resolves binding poses at near-atomic resolution. Förster resonance energy transfer (FRET) assays with fluorescently labeled analogues can map interaction sites in cellular environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.